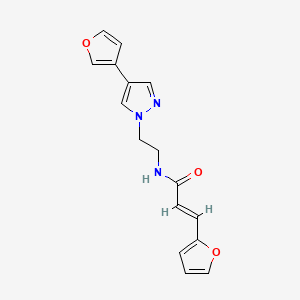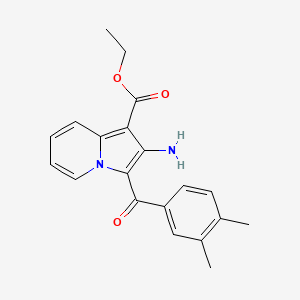
3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The research surrounding compounds similar to 3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide focuses on understanding their crystal structures and intermolecular interactions. A study by Bats et al. (2001) on isomorphous benzenesulfonamide crystal structures highlighted the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining the crystal packing of such compounds. This research is foundational for the development of materials with specific molecular architectures Bats, Frost, & Hashmi, 2001.
Oxidation and Functionalization Reactions
Labinger et al. (1993) explored the selective oxidation of hydrocarbons by aqueous platinum salts, showcasing how similar sulfonamide compounds undergo stepwise hydroxylation, revealing potential pathways for the synthesis of complex organic molecules with specific functional groups. This research opens avenues for the functionalization of benzenesulfonamide derivatives in pharmaceutical synthesis Labinger, Herring, Lyon, Luinstra, Bercaw, Horváth, & Eller, 1993.
Ring-opening Reactions
Garve et al. (2014) investigated the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, which could be relevant for derivatives of this compound, providing insights into synthesizing new molecules with chlorine atoms adjacent to donor and acceptor groups Garve, Barkawitz, Jones, & Werz, 2014.
Building Blocks for Pharmaceutical Research
Masson and Schlosser (2005) described the use of fluoro- and chloro-didehydrobenzenes, similar in reactivity to the compound of interest, as building blocks for pharmaceutical or agricultural research. They achieved regioselective cycloaddition reactions, opening new routes for synthesizing derivatives with unique substituent patterns Masson & Schlosser, 2005.
Antitubercular Activity
Purushotham and Poojary (2018) conducted research on a related sulfonamide compound's potential as an antitubercular agent. Through molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, they provided insights into the compound's inhibitory action, suggesting a pathway for developing new treatments Purushotham & Poojary, 2018.
Propiedades
IUPAC Name |
3-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-11-4-7-13(9-14(11)17)23(20,21)18-10-16(19,12-5-6-12)15-3-2-8-22-15/h2-4,7-9,12,18-19H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSPPGNAODSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)
![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2767460.png)
![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)



![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)


![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)